2,5-dibromo-N-(4-ethoxyphenyl)benzamide
Description
2,5-Dibromo-N-(4-ethoxyphenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine atoms at the 2- and 5-positions and an ethoxyphenyl group attached via the amide nitrogen. Its molecular formula is C₁₅H₁₂Br₂NO₂, with a molar mass of 403.07 g/mol (estimated from analogous structures in ).
Properties
Molecular Formula |
C15H13Br2NO2 |
|---|---|
Molecular Weight |
399.08 g/mol |
IUPAC Name |
2,5-dibromo-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Br2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
UJBPDTFNIXEQSC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Benzamides
Key Observations :
- Halogen Position : The 2,5-dibromo substitution in the target compound contrasts with 3,5-dibromo () or 4-bromo () analogs, which may alter electronic properties and steric hindrance.
- Amide-Linked Groups : The 4-ethoxyphenyl group distinguishes the target compound from hydroxyl- or methoxy-substituted variants. Ethoxy groups generally confer greater lipophilicity than methoxy or hydroxyl groups, impacting solubility and membrane permeability.
Table 2: Physicochemical Properties
Synthetic Notes:
- The target compound’s synthesis likely parallels the DCC/DMAP-mediated amidation described for 3,5-dibromo-N-(4-hydroxyphenyl)benzamide ().
- Unlike C10 (), the absence of a sulfonamido group in the target compound simplifies its synthetic pathway.
Functional Group Impact on Bioactivity
- Ethoxy vs. Methoxy: Compounds like 3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide () highlight how ethoxy groups enhance metabolic stability compared to methoxy groups, which are more prone to demethylation.
- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine in Etofenprox) may reduce reactivity but increase van der Waals interactions in biological targets.
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